1,1,1,6,6,6-Hexafluorohexane

CAS No.: 3834-39-7

Cat. No.: VC3002243

Molecular Formula: C6H8F6

Molecular Weight: 194.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3834-39-7 |

|---|---|

| Molecular Formula | C6H8F6 |

| Molecular Weight | 194.12 g/mol |

| IUPAC Name | 1,1,1,6,6,6-hexafluorohexane |

| Standard InChI | InChI=1S/C6H8F6/c7-5(8,9)3-1-2-4-6(10,11)12/h1-4H2 |

| Standard InChI Key | JVCQYWPFVBWOIW-UHFFFAOYSA-N |

| SMILES | C(CCC(F)(F)F)CC(F)(F)F |

| Canonical SMILES | C(CCC(F)(F)F)CC(F)(F)F |

Introduction

Structural Characteristics and Molecular Identification

Structural Features

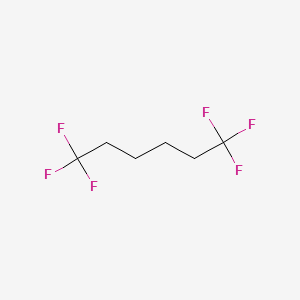

The molecular structure of 1,1,1,6,6,6-hexafluorohexane features a six-carbon chain with the terminal carbon atoms (C-1 and C-6) each bearing three fluorine atoms instead of hydrogen atoms. This creates a unique molecular architecture with the following characteristics:

-

Terminal CF₃ groups that create regions of high electronegativity

-

A central hydrocarbon chain (-(CH₂)₄-) maintaining flexibility similar to n-hexane

-

An amphiphilic character with hydrophobic hydrocarbon center and fluorophilic terminal groups

-

Relatively low hydrogen bond acceptor capabilities despite containing six fluorine atoms

This structure creates a molecule with interesting polarity distribution, where the electron-dense fluorinated ends contrast with the relatively electron-neutral hydrocarbon backbone.

Physical and Chemical Properties

Chemical Properties and Reactivity

The chemical behavior of 1,1,1,6,6,6-hexafluorohexane is primarily influenced by the presence of the terminal trifluoromethyl groups, which impart several distinctive properties:

-

Enhanced chemical stability compared to non-fluorinated hexane due to the strong C-F bonds

-

Reduced reactivity at the terminal positions due to the electron-withdrawing effect of fluorine atoms

-

Maintained reactivity of the central methylene groups similar to standard alkanes

-

Potential for nucleophilic substitution reactions at the internal positions while terminal CF₃ groups remain relatively inert

The compound shares some similarities with hexafluoroethane (C₂F₆) in terms of the stability of its CF₃ groups, though the presence of the hydrocarbon chain provides significantly different physical properties and reactivity patterns .

Synthesis and Production Methods

Purification Challenges

The purification of partially fluorinated compounds like 1,1,1,6,6,6-hexafluorohexane typically presents several challenges:

-

Difficulty in separating isomeric mixtures resulting from non-selective fluorination

-

Special handling requirements due to potential reactivity and volatility

-

Need for specialized analytical techniques to confirm purity and identity

These challenges likely contribute to the limited commercial availability of high-purity 1,1,1,6,6,6-hexafluorohexane for research purposes.

Recent Research Developments and Future Perspectives

Emerging Research Trends

Recent developments in fluorine chemistry highlight growing interest in partially fluorinated compounds similar to 1,1,1,6,6,6-hexafluorohexane:

-

Exploration of structure-property relationships in partially fluorinated systems

-

Development of new synthetic routes with improved selectivity

-

Computational studies to predict properties and behaviors

-

Investigation of applications in advanced materials and pharmaceutical development

The groundbreaking work by O'Hagan's group on the synthesis of stereoisomers of 1,2,3,4,5,6-hexafluorocyclohexane represents significant progress in the broader field of selective fluorination chemistry . Such advances may facilitate future studies specifically focused on linear partially fluorinated compounds like 1,1,1,6,6,6-hexafluorohexane.

Future Research Directions

Several promising research directions for 1,1,1,6,6,6-hexafluorohexane and related compounds include:

-

Development of more efficient and selective synthetic routes

-

Comprehensive characterization of physical, thermodynamic, and spectroscopic properties

-

Exploration of potential applications in pharmaceuticals, materials science, and green chemistry

-

Assessment of environmental impact and development of remediation strategies for fluorinated organic compounds

The continued interest in fluorine chemistry, particularly in developing compounds that balance the beneficial properties of fluorination with reduced environmental impact, suggests that compounds like 1,1,1,6,6,6-hexafluorohexane will remain relevant for future research and development efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume